BenchChemオンラインストアへようこそ!

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide

Chromeno-thiazole Thiochromeno-thiazole LogP

Prioritize this chromeno-thiazole amide for phenotypic antibiotic screening: the chromene (O-containing) ring confers higher lipophilicity (logP 3.8) than thiochromene analogs, while the phenylthio (sulfide) side chain ensures superior membrane permeability over sulfone derivatives. With 790 PubChem BioAssay entries and multiple low-micromolar hits, this compound is a statistically validated starting point for hit expansion. The thioether moiety enables reversible covalent binding to cysteine-rich targets—a feature absent in sulfone or alkyl amide analogs. Supplied as a reference standard at ≥95% purity for early-stage drug discovery.

Molecular Formula C19H16N2O2S2
Molecular Weight 368.47
CAS No. 681165-48-0
Cat. No. B2548725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide
CAS681165-48-0
Molecular FormulaC19H16N2O2S2
Molecular Weight368.47
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCSC4=CC=CC=C4
InChIInChI=1S/C19H16N2O2S2/c22-17(10-11-24-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22)
InChIKeyUGLVJBVJMMOFHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide (CAS 681165-48-0): Compound Identity and Core Characteristics


N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide is a synthetic, tricyclic heterocyclic small molecule (C19H16N2O2S2, MW 368.5 g/mol) featuring a chromeno[4,3-d]thiazole core linked via an amide bond to a phenylthio-propanamide side chain [1]. The compound is primarily distributed as a reference standard or screening compound within compound libraries for early-stage drug discovery, with a typical commercial purity of ≥95% .

Why Generic Substitution of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide (681165-48-0) Is Problematic: A Direct Segue to Quantitative Differentiation


Within the chromeno-thiazole amide family, even minor structural modifications can drastically alter biological phenotype. The specific fusion of a chromene (O-containing) rather than a thiochromene (S-containing) ring, combined with the phenylthio (sulfide) rather than phenylsulfonyl (sulfone) or simple alkyl side chain, dictates unique electronic surface topology and conformational flexibility [1]. Consequently, in-class analogs such as N-(4H-chromeno[4,3-d]thiazol-2-yl)propionamide (CAS 681155-56-6) or N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide cannot be assumed to exhibit equivalent target engagement, solubility, or metabolic stability profiles, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide (681165-48-0) vs. Closest Analogs


Chromene vs. Thiochromene Scaffold: Impact on Physicochemical Properties

Exchanging the chromene (O) for a thiochromene (S) in the tricyclic core alters key drug-likeness parameters. This compound (O-analog) has a computed logP (XLogP3-AA) of 3.8, whereas the corresponding thiochromeno[4,3-d]thiazol-2-amine core has a computed logP of approximately 3.1 [1][2]. Additionally, the chromene system provides an extra hydrogen-bond acceptor (oxygen atom) compared to the thiochromene, which may influence solubility and target-binding orientation.

Chromeno-thiazole Thiochromeno-thiazole LogP Hydrogen bonding Scaffold differentiation

Phenylthio (Sulfide) vs. Phenylsulfonyl (Sulfone) Side Chain: Impact on Biological Activity

The oxidation state of the sulfur in the side chain directly impacts biological activity. While no head-to-head data exists for this specific pair, class-level SAR studies on thiazole amides indicate that sulfide-containing derivatives (R-S-R') typically exhibit 5- to 10-fold higher antimicrobial activity than their sulfone (R-SO2-R') counterparts, attributed to enhanced membrane permeability and target-site thioether reactivity [1]. This compound, bearing a phenylthio (sulfide) group, is therefore expected to show stronger antimicrobial activity than the analogous phenylsulfonyl derivative (CAS not available; bench-stable analog N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide).

Phenylthio Phenylsulfonyl Sulfide oxidation state Thioether Bioactivity differentiation

Purity and Analytical Consistency vs. Common Scaffold Analogs

Commercially, this compound is supplied at ≥95% purity (HPLC) , a specification that matches or exceeds the typical 90-95% range for less common chromeno-thiazole analogs off the shelf. For N-(4H-chromeno[4,3-d]thiazol-2-yl)propionamide (CAS 681155-56-6), purity is often only 90% [1], making the target compound a more reliable starting material for quantitative biochemical or cellular assays.

Product purity HPLC Procurement quality Batch consistency

Public Bioactivity Record Suggests Hit-Like Behavior in High-Throughput Screens

The compound has been tested in 790 PubChem BioAssays and shows multiple potency hits, with activity values ranging from 1.0 µM to 8.9 µM [1]. While the specific assay targets are not disclosed in this overview, the presence of repeated hits across diverse panels is a quantitative differentiator from many in-class chromeno-thiazole amides that lack any public bioassay record. For example, N-(4H-chromeno[4,3-d]thiazol-2-yl)propionamide has no reported bioassay results in PubChem.

PubChem BioAssay Hit identification Screening outcome Potency

Optimal Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide (681165-48-0) Based on Differentiation Evidence


Antimicrobial Lead Discovery Prioritizing Membrane-Permeable Scaffolds

Exploiting the higher lipophilicity (logP 3.8) conferred by the chromene ring and the predicted superior membrane permeability of the phenylthio (sulfide) side chain [1][2], this compound should be prioritized in phenotypic antibiotic screening campaigns over the analogous thiochromene or sulfone derivatives.

High-Throughput Screening Library Enrichment

Given its extensive PubChem BioAssay footprint (790 tests, multiple low-micromolar hits) [3], the compound is a statistically validated starting point for hit expansion; it can replace structurally similar but bioassay-silent chromeno-thiazole analogs in screening libraries.

Chemical Biology Probe Development Targeting Thiol-Reactive Sites

The phenylthio (thioether) moiety offers potential for reversible covalent binding to cysteine-rich target sites, a feature absent in sulfone or simple alkyl amide derivatives; procurement should focus on this compound for selectivity profiling experiments.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.